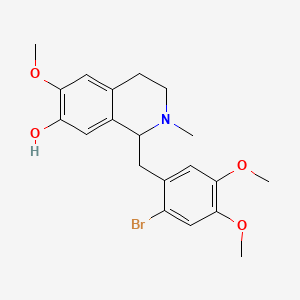

1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

A-69024は、ドーパミンD-1受容体の高選択的アンタゴニストです。 ドーパミンD-1受容体に対する特異性と高い親和性で知られており、神経薬理学研究における貴重なツールとなっています .

準備方法

合成経路と反応条件

A-69024の合成は、適切なベンジル誘導体を原料として、複数のステップで行われます。主要なステップには、臭素化、メトキシ化、およびテトラヒドロイソキノリン環の形成が含まれます。 反応条件は通常、ジメチルスルホキシドなどの有機溶媒と、パラジウム炭素などの触媒の使用を伴います .

工業的生産方法

A-69024の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、精製には高速液体クロマトグラフィーが用いられます。 自動反応器と連続フロー化学の使用は、生産プロセスの効率を高めることができます .

化学反応の分析

反応の種類

A-69024は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換されたA-69024誘導体が含まれ、これらの誘導体は薬理学的特性についてさらに分析することができます .

科学研究への応用

A-69024は、特に以下の分野において、科学研究で広く使用されています。

神経薬理学: ドーパミンD-1受容体アンタゴニストとして、神経疾患におけるドーパミンの役割を研究するために使用されます。

ラジオリガンド研究: 放射性同位体で標識されたA-69024は、陽電子放出断層撮影で脳内のドーパミン受容体を可視化するために使用されます。

科学的研究の応用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 408.286 g/mol. The presence of bromine and methoxy groups contributes to its chemical reactivity and biological activity. The tetrahydroisoquinoline core structure is known for its potential therapeutic effects.

Neuropharmacological Applications

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant neuroprotective properties. Specifically, 1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its binding affinity to dopamine D1 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. A study highlighted the compound's potential as a selective radiotracer for imaging dopamine D1 receptors in vivo, suggesting its utility in both diagnostic and therapeutic contexts .

Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies have demonstrated that it can interfere with the mitotic machinery of cancer cells by disrupting microtubule dynamics. This property positions it as a candidate for further development in cancer therapeutics. For instance, related compounds have exhibited sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa and MCF7 .

Antioxidant Properties

Tetrahydroisoquinoline derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its radical scavenging activity . This property is particularly valuable in preventing oxidative stress-related diseases.

Case Study 1: Neuroprotection

A study involving the synthesis and evaluation of various tetrahydroisoquinoline derivatives found that this compound exhibited significant neuroprotective effects in cellular models of neurodegeneration. The compound was shown to enhance dopamine release and improve neuronal survival under stress conditions .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Selective binding to dopamine D1 receptors; potential for Parkinson's treatment |

| Antitumor Activity | Disruption of microtubule dynamics; effective against HeLa and MCF7 cells |

| Antioxidant Activity | Radical scavenging properties; potential in oxidative stress prevention |

作用機序

A-69024は、ドーパミンD-1受容体に選択的に結合することにより効果を発揮し、ドーパミンの作用を遮断します。 この阻害は、ドーパミンD-1受容体に関連するさまざまなシグナル伝達経路に影響を与え、ニューロンの活動と行動反応の変化につながります .

類似化合物との比較

類似化合物

SCH-23390: 別の選択的なドーパミンD-1受容体アンタゴニスト。

SKF-38393: ドーパミンD-1受容体の部分アゴニスト。

NO-0756: 選択的なドーパミンD-1受容体アンタゴニスト.

独自性

A-69024は、ドーパミンD-1受容体に対する高い選択性と親和性により、詳細な神経薬理学的研究における好ましい選択肢となっています。 その非ベンザゼピン構造も、他のドーパミンD-1受容体アンタゴニストとは異なる特徴です .

生物活性

1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features multiple functional groups, including bromine and methoxy substituents, which contribute to its chemical reactivity and biological activity. The tetrahydroisoquinoline core suggests potential applications in medicinal chemistry, particularly in drug development.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C19H22BrNO4 |

| Molecular Weight | 408.286 g/mol |

| CAS Number | 58939-37-0 |

| LogP | 3.9388 |

| PSA (Polar Surface Area) | 59.95 |

Biological Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell growth.

- Neuroprotective Properties : Some derivatives demonstrate protective effects on neuronal cells.

- Binding Affinity : Interaction studies have shown that this compound has a high binding affinity to various biological targets.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chloro-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of Bromine | Similar anticancer effects |

| 1-(2-Bromo-3-methoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Neuroprotective properties |

| 1-(2-Bromo-4-fluorobenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine substitution | Potentially enhanced receptor binding |

The biological activity of this compound can be attributed to its structural features that allow for interaction with various receptors and enzymes. The compound's ability to bind to neurotransmitter receptors suggests its potential in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of tetrahydroisoquinoline derivatives:

- Anticancer Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures inhibited cell proliferation in breast cancer models.

- Neuroprotective Effects : A study focused on the neuroprotective properties of tetrahydroisoquinolines showed that they could mitigate oxidative stress in neuronal cells.

- Binding Studies : Docking studies revealed that the compound has a significant binding affinity for dopamine receptors, indicating its potential use in treating conditions like Parkinson's disease.

特性

CAS番号 |

58939-37-0 |

|---|---|

分子式 |

C20H24BrNO4 |

分子量 |

422.3 g/mol |

IUPAC名 |

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |

InChIキー |

YVBUTIYRCMQJHW-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |

正規SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。